molecular formula C10H16ClF2NO2 B3020076 2-Chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide CAS No. 2411286-27-4

2-Chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide

Cat. No.: B3020076
CAS No.: 2411286-27-4
M. Wt: 255.69
InChI Key: YKXLBOKMKHZJBS-UHFFFAOYSA-N
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Description

2-Chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide is a chemical compound with the molecular formula C10H16ClF2NO2 and a molecular weight of 255.69 g/mol. This compound is characterized by the presence of a chloroacetamide group and a difluoroethyl-substituted oxane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide typically involves the reaction of 2-chloroacetamide with a suitable oxane derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in 2-Chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce an oxide or hydroxylated product.

Scientific Research Applications

2-Chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoroethyl group may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-methylacetamide: Lacks the oxane ring and difluoroethyl group, making it less complex.

    N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]acetamide: Similar structure but without the chloro group, affecting its reactivity.

Uniqueness

2-Chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide is unique due to the presence of both the chloroacetamide group and the difluoroethyl-substituted oxane ring. This combination imparts distinct chemical properties, making it valuable for specific research applications.

Properties

IUPAC Name

2-chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClF2NO2/c1-9(12,13)10(2-4-16-5-3-10)7-14-8(15)6-11/h2-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXLBOKMKHZJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCOCC1)CNC(=O)CCl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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